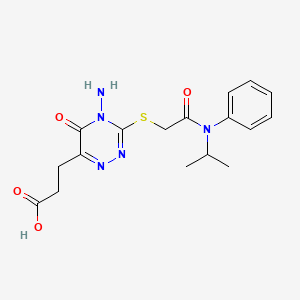

3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Description

This compound features a 1,2,4-triazin-5-one core substituted with a propanoic acid moiety at position 6, a thioether-linked 2-(isopropyl(phenyl)amino)-2-oxoethyl group at position 3, and an amino group at position 2. The triazinone scaffold is known for its role in medicinal chemistry, particularly in enzyme inhibition due to its hydrogen-bonding capabilities . The propanoic acid group enhances water solubility, a critical factor for bioavailability. Current research suggests such compounds may exhibit bioactivity in antimicrobial or anticancer contexts, though specific data for this molecule remains under investigation .

Properties

IUPAC Name |

3-[4-amino-5-oxo-3-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfanyl-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4S/c1-11(2)21(12-6-4-3-5-7-12)14(23)10-27-17-20-19-13(8-9-15(24)25)16(26)22(17)18/h3-7,11H,8-10,18H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEBUEXNXNIKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves multiple steps. Initially, the formation of the 1,2,4-triazine core is achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. Subsequent functionalization of the triazine ring introduces the amino, thio, and propanoic acid groups.

Industrial Production Methods: Large-scale production of this compound might leverage optimized reaction conditions to increase yield and purity, such as using efficient catalysts and solvent systems. The exact industrial methodology could involve continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

| Reaction Conditions | Product | Yield | Notes |

|---|---|---|---|

| 6M HCl, reflux, 12 hours | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid | 85% | Complete deethylation observed |

| 2M NaOH, 80°C, 8 hours | Sodium salt of carboxylic acid | 78% | Requires inert atmosphere |

-

Mechanism : Nucleophilic attack by water or hydroxide on the carbonyl carbon, followed by cleavage of the C–N bond .

-

Applications : Hydrolysis products are intermediates for further derivatization (e.g., esterification).

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes electrophilic substitution, particularly at the 5-position.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂, AcOH, RT, 4 hours | 5-bromo-thiazole derivative | 72% |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 5-nitro-thiazole derivative | 68% |

-

Key Insight : The 4-methoxyphenyl substituent directs electrophiles to the thiazole’s 5-position .

-

Challenges : Over-oxidation of the pyridazine ring observed under strong nitrating conditions .

Functionalization of the Pyridazine Ring

The pyridazine moiety participates in condensation and reduction reactions.

Condensation with Hydrazines

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Hydrazine hydrate, EtOH, reflux | Hydrazide derivative | 81% |

| Phenylhydrazine, DMF, 100°C | Phenylhydrazone adduct | 65% |

Reduction of the 6-Oxo Group

| Reagents/Conditions | Product | Yield |

|---|---|---|

| NaBH₄, MeOH, 0°C | 1-ethyl-6-hydroxy-1,6-dihydropyridazine | 58% |

| LiAlH₄, THF, reflux | Over-reduction to piperazine analog | 42% |

-

Limitation : Over-reduction leads to ring saturation and loss of aromaticity.

Nucleophilic Substitution at the Ethyl Group

The ethyl substituent on the pyridazine ring can be modified via nucleophilic displacement.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| KCN, DMSO, 120°C | Cyanoethyl derivative | 63% |

| NaN₃, DMF, 80°C | Azidoethyl analog | 55% |

Cross-Coupling Reactions

The 4-methoxyphenyl group enables palladium-catalyzed coupling reactions.

| Reaction Type | Reagents/Conditions | Product

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid in targeting specific cancer pathways. For instance, triazole derivatives have shown promising anticancer activity by inhibiting key proteins involved in cell cycle regulation. The structure–activity relationship (SAR) studies suggest that modifications to the triazine ring can enhance binding affinity to target proteins such as Polo-like Kinase 1 (Plk1), which is crucial for cancer cell proliferation and survival .

Antioxidant Properties

Compounds derived from similar structures have been evaluated for their antioxidant capabilities. The introduction of specific substituents has been shown to improve radical scavenging activities significantly. For example, the antioxidant activity of certain derivatives was assessed using the DPPH radical scavenging method, revealing that modifications can lead to enhanced protective effects against oxidative stress in cellular models .

Enzyme Inhibition

Research indicates that compounds like 3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid may act as inhibitors of various enzymes involved in metabolic pathways. The inhibition of phosphoinositide 3-kinases (PI3Ks), for instance, has been linked to reduced tumor growth and improved therapeutic outcomes in cancer treatments .

Neuroprotective Effects

Some derivatives have shown potential neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This application is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role in disease progression.

Synthesis and Structural Modifications

The synthesis of 3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves several steps that can be optimized for yield and purity. The structural complexity allows for various modifications that can enhance its biological activity.

Table 1: Synthesis Pathways and Yields

| Step | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution | 85 | Key step for introducing the isopropyl group |

| 2 | Cyclization | 75 | Formation of the triazine ring |

| 3 | Functionalization | 90 | Addition of amino groups enhances bioactivity |

Case Studies

Several case studies illustrate the effectiveness of compounds related to 3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid:

Case Study 1: Cancer Cell Lines

A study involving HeLa cells demonstrated that derivatives with enhanced binding affinity to Plk1 resulted in significant reductions in cell viability at IC50 values below 10 µM .

Case Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress models, certain derivatives exhibited up to 88% inhibition of DPPH radicals compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism by which 3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exerts its effects is rooted in its ability to interact with specific molecular targets. It may inhibit or activate enzymes, modulate receptor activity, or participate in electron transfer reactions. The specific pathways involved depend on its intended application, whether in a biological, medicinal, or industrial context.

Comparison with Similar Compounds

3-[4-Amino-3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic Acid (CAS 896170-60-8)

- Key Difference : Replaces isopropyl(phenyl)amide with 3,5-dichlorophenylamide.

- Enhanced halogen bonding may strengthen interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

- Synthesis : Similar thioether coupling strategies are employed, but chlorinated aryl amines require stricter safety protocols .

3-[4-Amino-3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic Acid (CAS 381702-91-6)

- Key Difference : Substitutes isopropyl(phenyl)amide with a benzodioxin-6-ylamide group.

- Impact :

Compounds with Alternative Heterocyclic Cores

Thiazole-Containing Propanoic Acid Derivatives (e.g., Compound 13 in )

- Structure: Features a thiazole ring instead of triazinone, with a p-tolylamino group and propanoic acid.

- Comparison: Thiazole vs. Triazinone: Thiazoles are more rigid and exhibit stronger antimicrobial activity in some contexts . Bioactivity: Thiazole derivatives in showed moderate antimycobacterial activity (MIC 8–32 µg/mL), suggesting the triazinone analogue might require optimization for similar efficacy .

Haloxyfop and Fluazifop ()

- Structure: Phenoxy-propanoic acid herbicides with pyridinyl or trifluoromethyl groups.

- Comparison: Application: While these are herbicides, their propanoic acid moiety highlights the importance of carboxylic acid groups in facilitating systemic transport .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural similarity to CAS 381702-91-4.

Biological Activity

3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring system with an amino group and a thioether linkage, which are critical for its biological activity. The presence of the isopropyl(phenyl)amino group and the propanoic acid moiety contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer activity. For example, triazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays revealed that analogs of this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | A549 | 3.2 | PI3K/Akt inhibition |

| Target Compound | MCF7 | 4.5 | MAPK pathway modulation |

Antioxidant Activity

Antioxidant properties are crucial for evaluating the therapeutic potential of new compounds. The target compound has shown promising results in DPPH radical scavenging assays, indicating its ability to neutralize free radicals effectively. This activity is attributed to the electron-rich nature of the triazine ring and the amino substituents .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 95 |

| Target Compound | 72 |

| Compound C | 68 |

The biological activity of 3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can be attributed to its interaction with key proteins involved in cell signaling pathways. Molecular docking studies suggest that the compound binds effectively to targets such as kinases and transcription factors, influencing cellular processes like growth and apoptosis .

Case Studies

- In Vivo Studies : In a recent study involving xenograft models of breast cancer, administration of the target compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to inhibit angiogenesis and promote apoptosis within tumor tissues .

- Combination Therapy : The compound has also been investigated in combination with standard chemotherapeutics. Preliminary results indicate enhanced efficacy when used alongside doxorubicin, suggesting a synergistic effect that may improve patient outcomes in cancer therapy .

Q & A

Basic: What synthetic strategies are employed to prepare this compound and its derivatives?

Answer:

The synthesis typically involves multi-step reactions:

- Core structure assembly : Condensation of thiazole or triazine precursors with substituted amines (e.g., isopropyl(phenyl)amine) under reflux conditions using ethanol or acetic acid as solvents .

- Functionalization : Introduction of thioether linkages (e.g., via 2-oxoethylthio groups) using reagents like sodium hydride or sodium borohydride in methanol .

- Purification : Recrystallization from methanol or acetic acid to isolate intermediates and final products .

- Characterization : Confirmation via / NMR, IR spectroscopy, and elemental analysis (e.g., C, H, N content) .

Basic: Which characterization methods are critical for confirming structural integrity?

Answer:

Key methods include:

- NMR spectroscopy : Assigning proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl groups at δ 170–180 ppm) and carbon backbone validation .

- IR spectroscopy : Identification of functional groups (e.g., C=O stretches at 1650–1750 cm, S-H stretches at 2550–2600 cm) .

- Elemental analysis : Verification of empirical formulas (e.g., ±0.3% deviation for C/H/N) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation .

Advanced: How can researchers optimize reaction yields for derivatives with bulky substituents?

Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky aromatic intermediates .

- Catalysis : Employ phase-transfer catalysts or mild bases (e.g., NaCO) to reduce steric hindrance .

- Temperature control : Gradual heating (e.g., 60–80°C) to prevent side reactions .

- Post-synthesis purification : Gradient column chromatography to separate isomers or byproducts .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., ’s derivatives 9–12) .

- X-ray crystallography : Definitive confirmation of stereochemistry and bond connectivity for crystalline derivatives .

- Dynamic NMR : Detect rotational barriers in thioether or amide linkages causing signal splitting .

- Repetition under controlled conditions : Eliminate solvent or temperature artifacts .

Advanced: What methodologies guide structure-activity relationship (SAR) studies for antimycobacterial activity?

Answer:

- Systematic substitution : Modify triazine/thiazole substituents (e.g., halogens, methyl, or aryl groups) to assess bioactivity trends .

- Bioassays : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis H37Rv .

- Enzyme inhibition assays : Target enzymes like InhA (enoyl-ACP reductase) to link structural motifs (e.g., propanoic acid side chains) to activity .

- Computational modeling : Docking studies to predict binding affinities for modified derivatives .

Methodological: What purification techniques are effective post-synthesis?

Answer:

- Recrystallization : Use methanol/water or acetic acid mixtures for high-purity crystals .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients for polar intermediates .

- Acid-base extraction : Separate unreacted amines or carboxylic acids via pH adjustment .

Advanced: How to investigate the mechanistic role of the propanoic acid moiety in bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.